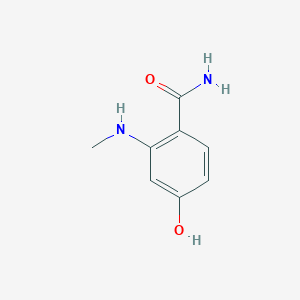

4-Hydroxy-2-(methylamino)benzamide

Description

Properties

Molecular Formula |

C8H10N2O2 |

|---|---|

Molecular Weight |

166.18 g/mol |

IUPAC Name |

4-hydroxy-2-(methylamino)benzamide |

InChI |

InChI=1S/C8H10N2O2/c1-10-7-4-5(11)2-3-6(7)8(9)12/h2-4,10-11H,1H3,(H2,9,12) |

InChI Key |

HGNNBUNNYNTWKI-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=C(C=CC(=C1)O)C(=O)N |

Origin of Product |

United States |

Scientific Research Applications

Potential Therapeutic Applications

Research indicates that 4-Hydroxy-2-(methylamino)benzamide exhibits various biological activities. Studies have explored its potential antimicrobial and antioxidant properties, suggesting its potential as a therapeutic agent . Furthermore, it has demonstrated promise in cancer treatment research because of its ability to interact with specific molecular targets, potentially inhibiting certain enzymes or receptors involved in disease pathways .

Enzyme Activity Modulation

Studies on the interactions of 4-Hydroxy-2-(methylamino)benzamide with biological targets have revealed its potential efficacy in modulating enzyme activity. For instance, it may inhibit specific enzymes involved in metabolic pathways or cellular signaling processes, contributing to its biological effects. These interactions are crucial for understanding the compound's pharmacological profile and guiding further drug development efforts.

Use as an Intermediate in Synthetic Organic Chemistry

4-Hydroxy-2-(methylamino)benzamide's diverse chemical reactivity allows it to serve as an intermediate for more complex molecules. This highlights the compound's versatility in synthetic organic chemistry.

Development of CRBN Binders

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 4-Hydroxy-2-(methylamino)benzamide and related benzamide derivatives:

Key Research Findings and Analysis

Structural Influence on Bioactivity

- Hydroxyl and Methylamino Groups: The 4-OH and 2-(methylamino) groups in the target compound may enhance hydrogen bonding with biological targets, similar to HPAPB’s hydroxamic acid moiety, which improves HDAC inhibition .

- Ester vs. Amide Linkages : Methyl 4-acetamido-2-hydroxybenzoate’s ester group increases lipophilicity, favoring membrane permeability, whereas amide-based derivatives (e.g., sulpiride) prioritize solubility and CNS penetration .

Toxicity and Pharmacokinetics

- HPAPB’s lower toxicity (vs. SAHA) highlights the role of substituent optimization in reducing adverse effects while maintaining efficacy .

- Neuroleptic benzamides (amisulpride, etc.) exhibit dose-dependent toxicity, emphasizing the need for precise structural modifications to balance activity and safety .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.